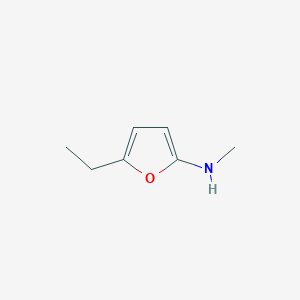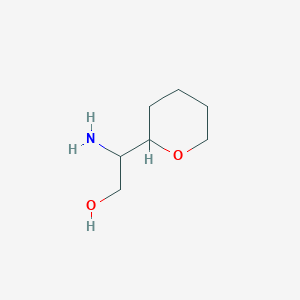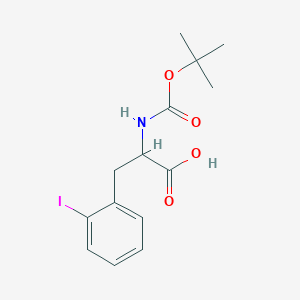![molecular formula C24H17N3 B13096663 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 10307-62-7](/img/structure/B13096663.png)
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their versatile chemical properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole typically involves the cycloaddition reaction of azides and alkynes, a method commonly referred to as “click chemistry.” This reaction is highly efficient and regioselective, often yielding the desired triazole product in high purity and yield . The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups .
Applications De Recherche Scientifique
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s interaction with receptors can modulate signaling pathways, influencing cellular processes and responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties but different biological activities.
1,2,4-Triazole: Another isomer with distinct reactivity and applications.
Benzotriazole: A structurally related compound used in corrosion inhibitors and antifreeze formulations.
Uniqueness
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole stands out due to its unique styrylphenyl and naphtho[1,2-d][1,2,3]triazole moieties, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
10307-62-7 |
|---|---|
Formule moléculaire |
C24H17N3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[4-[(E)-2-phenylethenyl]phenyl]benzo[e]benzotriazole |
InChI |
InChI=1S/C24H17N3/c1-2-6-18(7-3-1)10-11-19-12-15-21(16-13-19)27-25-23-17-14-20-8-4-5-9-22(20)24(23)26-27/h1-17H/b11-10+ |
Clé InChI |
JAONWSWNLZLNFS-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)



![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)







